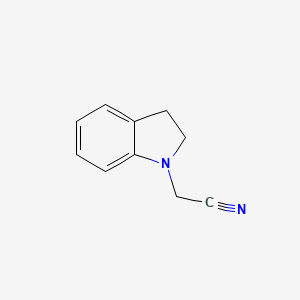

2,3-dihydro-1H-indol-1-ylacetonitrile

Descripción general

Descripción

2,3-dihydro-1H-indol-1-ylacetonitrile is a chemical compound with the linear formula C10H10N2 . It is used in various scientific research and applications .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringN#CCN1CCC2=C1C=CC=C2 and the InChI string 1S/C10H10N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5,7-8H2 . These strings provide a textual representation of the molecule’s structure. Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Aplicaciones Científicas De Investigación

Radiosynthesis in Plant Hormones

2,3-dihydro-1H-indol-1-ylacetonitrile is used in the radiosynthesis of plant hormones like auxin (3-Indolyl[1-11C]acetic Acid). This process involves creating 3-indolyl[1-11C]acetonitrile with high radiochemical purity, which is then used for in vivo imaging of the hormone's distribution and movement in plants (Reid et al., 2011).

Nucleophilic Reactivities Study

Studies on the nucleophilic reactivities of indoles, including derivatives like 5-cyanoindole, provide insights into the reactions of these compounds with a range of electrophiles. This research is fundamental in understanding the chemical behaviors of indole derivatives (Lakhdar et al., 2006).

In Heterocyclic Chemistry

Derivatives of this compound, such as 3-oxo 3H-indole, are used in the field of heterocyclic chemistry for the synthesis of structurally diverse compounds (Capdevielle & Maumy, 1993).

Plant Growth Regulation

3-Indolylacetonitrile functions as a plant growth regulator or can be converted within the plant to substances with growth-regulating properties. This compound has been observed to have a synergistic interaction with 3-Indolylacetic Acid, impacting plant growth (Osborne, 1952).

Synthesis of Tetracyclic Core of Tronocarpine

In organic synthesis, indole acetonitrile derivatives are used for the rapid synthesis of complex structures like the tetracyclic core of tronocarpine, showcasing their utility in advanced organic synthesis techniques (Magolan & Kerr, 2006).

Applications in Biochemistry and Pharmacology

Further, derivatives of this compound have been synthesized and evaluated for various bioactivities, including anti-inflammatory properties (Rehman, Saini, & Kumar, 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGHGUOTLPIBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)

![2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2666470.png)

![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)

![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1H-imidazol-2-yl)-1-methylpiperazine](/img/structure/B2666485.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)

![3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2666490.png)